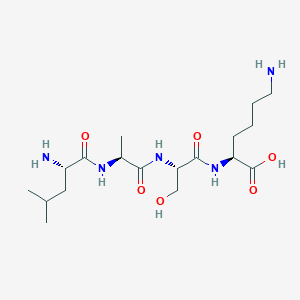![molecular formula C24H19NO3 B14218279 (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine CAS No. 828918-16-7](/img/structure/B14218279.png)
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is an organic compound that combines the structural features of anthracene and L-tyrosine Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties, while L-tyrosine is an amino acid that plays a crucial role in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine typically involves the condensation reaction between anthracene-9-carbaldehyde and L-tyrosine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its luminescent properties.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(Anthracen-9-yl)methylidene]-2-fluorobenzohydrazide
- Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
Uniqueness
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is unique due to its combination of anthracene and L-tyrosine, which imparts both luminescent properties and biological activity. This dual functionality makes it a versatile compound for various scientific applications, distinguishing it from other anthracene derivatives that may lack the biological component.
Properties
CAS No. |
828918-16-7 |
|---|---|
Molecular Formula |
C24H19NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-(anthracen-9-ylmethylideneamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H19NO3/c26-19-11-9-16(10-12-19)13-23(24(27)28)25-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15,23,26H,13H2,(H,27,28)/t23-/m0/s1 |
InChI Key |
OTMQQGJUVSRJNI-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


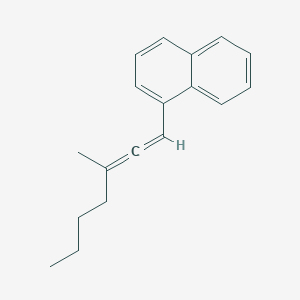
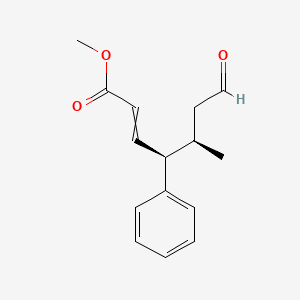
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
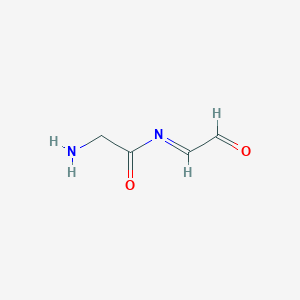
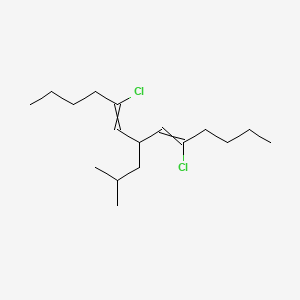
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
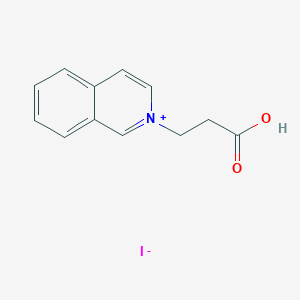
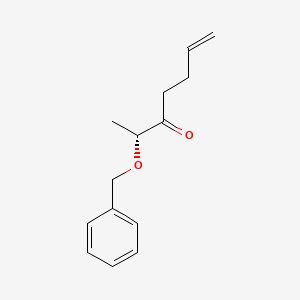
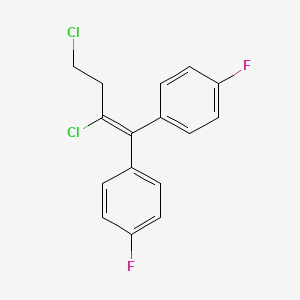
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
